1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

Tumor Imaging Alicyclic α-Amino Acid Positron Emission Tomography

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid (CAS 1482875-99-9), with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.3 g/mol, is a Boc-protected, conformationally constrained cyclic α,α-disubstituted amino acid derivative. The compound features a cyclopentane ring bearing a tert-butoxycarbonyl (Boc)-protected amino group at C1, a carboxylic acid at C1, and a methyl substituent at C2 in the cis configuration, yielding a racemic mixture of (1R,2S) and (1S,2R) enantiomers.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 1482875-99-9
Cat. No. B2804880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid
CAS1482875-99-9
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC1CCCC1(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8-6-5-7-12(8,9(14)15)13-10(16)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
InChIKeyIDFDGFSMIICWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid (CAS 1482875-99-9): Sourcing Guide for a Boc-Protected Constrained Cyclopentane Amino Acid Building Block


1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid (CAS 1482875-99-9), with molecular formula C₁₂H₂₁NO₄ and molecular weight 243.3 g/mol, is a Boc-protected, conformationally constrained cyclic α,α-disubstituted amino acid derivative . The compound features a cyclopentane ring bearing a tert-butoxycarbonyl (Boc)-protected amino group at C1, a carboxylic acid at C1, and a methyl substituent at C2 in the cis configuration, yielding a racemic mixture of (1R,2S) and (1S,2R) enantiomers . It belongs to the class of alicyclic α-quaternary amino acids whose free amino form (1-amino-2-methylcyclopentanecarboxylic acid, CAS 3198-65-0) has been directly studied alongside 1-aminocyclopentanecarboxylic acid (ACPC) and 1-aminocyclobutanecarboxylic acid (ACBC) in comparative tumor-localization experiments [1]. As a protected building block, it is primarily procured for solid-phase peptide synthesis (SPPS), peptidomimetic design, and conformational constraint studies where the 2-methyl substitution provides steric differentiation from the unsubstituted Boc-cycloleucine (CAS 35264-09-6) .

Why Generic Substitution of 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid with Unsubstituted or Positional-Isomer Analogs Fails


Boc-protected cyclopentane amino acid derivatives cannot be generically interchanged because the position of the methyl substituent on the cyclopentane ring profoundly alters biological recognition. In the only published head-to-head tumor-distribution study directly comparing 1-amino-2-methylcyclopentanecarboxylic acid (the deprotected form of this compound) against ACPC, ACBC, and the 3-methyl positional isomer in Buffalo rats bearing Morris 5123C hepatomas, the 2-methyl analog exhibited lower tumor-to-nontumor concentration ratios than both ACPC and ACBC [1]. A subsequent systematic study by Shiba et al. (1988) confirmed that alicyclic α-amino acid analogs containing a 2-methyl group showed lower tumor uptakes and lower tumor-to-tissue concentration ratios than those bearing a 3- or 4-methyl group, establishing a clear positional structure–activity relationship [2]. Furthermore, the cis-2-methyl configuration introduces additional steric bulk (C₁₂H₂₁NO₄, MW 243.3) compared to Boc-cycloleucine (C₁₁H₁₉NO₄, MW 229.27), which lacks the methyl substituent entirely . These differences mean that substituting this compound with Boc-cycloleucine or a different positional isomer will yield non-equivalent conformational constraints, altered peptide backbone geometries, and divergent biological outcomes.

Quantitative Differentiation Evidence for 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid Against Closest Analogs


Tumor-to-Nontumor Concentration Ratios: 2-Methylcyclopentane vs. Unsubstituted Cyclopentane (ACPC) and Cyclobutane (ACBC) Analogs

In the foundational comparative study by Washburn et al. (1978), the tissue distribution of ¹⁴C-labeled 1-amino-2-methylcyclopentanecarboxylic acid (the deprotected free amino form of the target compound) was directly compared with 1-aminocyclopentanecarboxylic acid (ACPC), 1-aminocyclobutanecarboxylic acid (ACBC), 1-aminocyclohexanecarboxylic acid, and 1-aminocyclopropanecarboxylic acid in Buffalo rats bearing Morris 5123C hepatomas [1]. ACPC and ACBC were found to have significantly higher tumor-to-nontumor concentration ratios than the other four amino acids, including the 2-methylcyclopentane analog. ACBC generally had higher tumor-to-nontumor ratios than did ACPC, significantly so for muscle, kidney, and testis and marginally so for blood, suggesting that [carboxyl-¹¹C]ACBC may be a superior tumor-imaging agent [1]. The 2-methyl-substituted cyclopentane analog was among those with lower tumor specificity. This was further corroborated by Shiba et al. (1988), who demonstrated that alicyclic α-amino acid analogs containing a 2-methyl group showed lower tumor uptakes and lower tumor-to-tissue concentration ratios, whereas analogs containing 3- or 4-methyl groups had higher tumor-to-tissue concentration ratios [2].

Tumor Imaging Alicyclic α-Amino Acid Positron Emission Tomography

Positional Methyl Effect on Biological Activity: 2-Methyl vs. 3-Methyl vs. 4-Methyl Cyclopentane α-Amino Acid Analogs

Shiba et al. (1988) conducted a systematic comparison of ten alicyclic α-amino acid analogs (a–j) labeled with ¹⁴C, investigating their tissue distributions and whole-body autoradiography in mice bearing Ehrlich tumors [1]. The study revealed a clear positional effect: alicyclic α-amino acid analogs containing a 3- or 4-methyl group had higher tumor-to-tissue concentration ratios, while those containing a 2-methyl group (the substitution pattern of the target compound's free amino form) showed lower tumor uptakes and lower tumor-to-tissue concentration ratios [1]. This positional dependency establishes that the 2-methyl substitution is a distinguishing structural feature with measurable biological consequences, differentiating it from the 3-methyl-1-aminocyclopentanecarboxylic acid (3-MeACPC), which was identified as potentially effective for early tumor detection [1].

Structure-Activity Relationship Tumor Targeting Amino Acid Transporter

Chiral Separation of Four Stereoisomers: Enabling Stereochemically Defined Procurement of 1-Amino-2-methylcyclopentanecarboxylic Acid Derivatives

Svec et al. (2000) demonstrated the enantio- and diastereomeric HPLC separation of all four stereoisomers of 1-amino-2-methylcyclopentanecarboxylic acids (designated AMCP P1–P4) using ligand-exchange chromatography on a copper(II)-D-penicillamine chiral stationary phase [1]. The four stereoisomers—arising from two stereogenic centers (C1 and C2)—were resolved in single chromatographic runs under optimized conditions of mobile phase composition, copper(II) concentration, organic modifier content, pH, and temperature [1]. This analytical capability is essential because the biological properties of these amino acids are strongly related to their stereochemistry [1]. The target compound, supplied as the racemic cis mixture of (1R,2S) and (1S,2R) enantiomers, can be analytically confirmed using this validated method, providing customers with a verifiable quality control metric that is not available for many other constrained amino acid building blocks.

Chiral HPLC Stereoisomer Separation Quality Control

Molecular Weight and Steric Bulk Differentiation: Boc-2-Me-Cyclopentane-COOH vs. Boc-Cycloleucine

The target compound (C₁₂H₂₁NO₄, MW 243.3 g/mol) differs from Boc-cycloleucine (1-(Boc-amino)cyclopentanecarboxylic acid, CAS 35264-09-6; C₁₁H₁₉NO₄, MW 229.27 g/mol) by the addition of a cis-2-methyl substituent, resulting in a molecular weight increase of 14.03 g/mol (one methylene-equivalent mass unit) [1]. The cis-2-methyl group introduces additional steric bulk on the cyclopentane ring, which—according to the supplier's technical description—provides 'steric hindrance that is advantageous in stereospecific synthesis' and enables 'precise control over stereochemistry, a critical factor in the synthesis of bioactive peptides' . Compared to non-protected amino acids, the Boc group prevents side reactions, ensuring higher yield of the desired product . In contrast, Boc-cycloleucine, lacking the 2-methyl substituent, offers comparatively less steric constraint and a different conformational profile when incorporated into peptide backbones [1].

Steric Hindrance Peptide Synthesis Conformational Constraint

Boc Protection Strategy: Pre-Protected Building Block Eliminates Additional Synthetic Steps vs. Free Amino Acid

The target compound is supplied as the Boc-protected amino acid, ready for direct incorporation into peptide synthesis workflows. In contrast, the free amino acid 1-amino-2-methylcyclopentanecarboxylic acid (CAS 3198-65-0, C₇H₁₃NO₂, MW 143.18) would require an additional Boc-protection step (typically using Boc₂O under basic conditions) prior to use in Boc-SPPS, introducing an extra synthetic operation, yield loss, and purification burden . The Boc Sciences technical description explicitly states that 'compared to non-protected amino acids, the Boc group in this compound prevents side reactions, ensuring a higher yield of the desired product' . The Amatek Scientific listing confirms commercial availability at 97% purity in quantities from 0.5 g to 25 g, providing procurement-ready material that bypasses the need for in-house protection chemistry . The Boc group is stable under standard SPPS coupling conditions and is selectively removed under mild acidic conditions (e.g., TFA), a well-established orthogonal protection strategy .

Solid-Phase Peptide Synthesis Boc Chemistry Synthetic Efficiency

Procurement-Relevant Application Scenarios for 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid


Negative-Control Scaffold in Alicyclic Amino Acid Tumor-Transport Studies

Based on the direct in vivo evidence from Washburn et al. (1978) and Shiba et al. (1988), the 2-methylcyclopentane α-amino acid scaffold (after Boc deprotection) exhibits lower tumor-to-nontumor ratios compared to ACPC, ACBC, and the 3- or 4-methyl positional isomers [1][2]. Research groups investigating the structure–activity relationships of amino acid transporter substrates can procure this compound as a Boc-protected precursor, deprotect it under standard TFA conditions, and use the resulting free amino acid as a low-affinity comparator to benchmark the tumor-targeting performance of novel 3- or 4-substituted cyclopentane amino acid analogs or radiolabeled derivatives [1][2].

Conformationally Constrained Peptide Building Block for β-Turn and 3₁₀-Helix Stabilization Studies

The cis-2-methylcyclopentane scaffold introduces defined steric hindrance and backbone conformational restriction when incorporated into peptide sequences, differentiating it from the less sterically demanding Boc-cycloleucine (MW 229.27 vs. 243.3) [1]. The conformational behavior of related 1-aminocyclopentanecarboxylic acid (Acc⁵) homopeptides has been characterized by X-ray crystallography and NMR, revealing type III β-turn conformations stabilized by 4→1 hydrogen bonds [2]. Procurement of this 2-methyl-substituted variant enables systematic investigation of how an additional methyl substituent at the C2 position modulates the φ,ψ dihedral angle preferences and the thermodynamic stability of folded peptide conformations relative to the extensively studied Acc⁵ scaffold [1][2].

Stereochemically Defined Building Block for Chiral Peptidomimetic Synthesis with Validated Analytical QC

The published chiral HPLC method of Svec et al. (2000) provides a validated analytical protocol for resolving all four stereoisomers of 1-amino-2-methylcyclopentanecarboxylic acids [1]. Laboratories procuring this compound as a racemic cis mixture can employ the documented chromatographic conditions (Cu(II)-D-penicillamine CSP, optimized mobile phase) to verify stereochemical composition upon receipt, or as a quality control check after enantioselective synthesis or chiral preparative separation [1]. This analytical traceability is particularly valuable for medicinal chemistry programs requiring stereochemically defined building blocks for SAR studies, where different stereoisomers may exhibit divergent biological activities [1].

Pre-Protected Intermediate for High-Throughput Parallel Peptide Synthesis

Supplied at 95–97% purity in quantities from 0.5 g to 25 g (Amatek Scientific), this compound is procurement-ready for direct use in automated parallel peptide synthesizers operating under Boc-SPPS protocols [1]. Compared with procuring the free amino acid 1-amino-2-methylcyclopentanecarboxylic acid (CAS 3198-65-0) and performing in-house Boc protection, the pre-protected building block eliminates a synthetic operation and the associated purification, reducing overall synthesis cycle time [1][2]. The Boc group prevents side reactions at the amino terminus during coupling, contributing to higher crude peptide purity and facilitating downstream HPLC purification [2].

Quote Request

Request a Quote for 1-((Tert-butoxycarbonyl)amino)-2-methylcyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.